molecular formula C21H27NO4S B6562002 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(4-methylphenyl)methanesulfonamide CAS No. 1091007-96-3

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(4-methylphenyl)methanesulfonamide

Cat. No.: B6562002
CAS No.: 1091007-96-3
M. Wt: 389.5 g/mol
InChI Key: YPUSDCJHGIIBEK-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a tetrahydropyran (oxane) ring substituted with a 4-methoxyphenyl group and a 4-methylphenyl moiety. The compound’s structural complexity arises from the tetrahydropyran scaffold, which introduces conformational rigidity and influences its physicochemical and biological properties. Sulfonamides are well-known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . The presence of electron-donating groups (e.g., methoxy and methyl) may enhance its bioavailability and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-17-3-5-18(6-4-17)15-27(23,24)22-16-21(11-13-26-14-12-21)19-7-9-20(25-2)10-8-19/h3-10,22H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUSDCJHGIIBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-{1-[3-(4-Methoxyphenyl)propanoyl]azetidin-3-yl}-N-(oxan-4-yl)methanesulfonamide ()

This compound shares the methanesulfonamide and tetrahydropyran (oxan-4-yl) groups but differs in the substituents. The 4-methoxyphenyl group is part of a propanoyl chain attached to an azetidine ring, whereas the target compound features a direct linkage of the tetrahydropyran to the 4-methoxyphenyl group.

N-(4-Methoxyphenyl)-N-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide ()

This analog replaces the tetrahydropyran ring with an oxazole heterocycle. The oxazole’s aromaticity introduces distinct electronic properties, likely enhancing π-π stacking interactions with biological targets. However, the absence of a tetrahydropyran scaffold may reduce conformational stability, affecting binding specificity .

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide ()

A simpler analog lacking the tetrahydropyran bridge. The direct sulfonamide linkage between 4-methoxyphenyl and 4-methylphenyl groups results in reduced molecular weight and higher solubility in polar solvents. However, this simplicity may lead to faster metabolic degradation compared to the target compound .

Physicochemical Properties

Property Target Compound N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide N-{1-[3-(4-Methoxyphenyl)propanoyl]azetidin-3-yl}-N-(oxan-4-yl)methanesulfonamide
Molecular Weight ~425 g/mol (estimated) 291.35 g/mol ~450 g/mol (estimated)
LogP (Lipophilicity) ~3.5 (predicted) 2.8 ~3.8 (predicted)
Hydrogen Bond Acceptors 5 4 6
Solubility Moderate (tetrahydropyran) High (linear structure) Low (azetidine and propanoyl groups)

However, the azetidine-containing analog () may exhibit even higher LogP due to additional hydrophobic groups .

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